Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate
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Overview
Description
Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an amino acid derivative, which is further substituted with a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate typically involves the reaction of 3-methyl-4-nitrobenzoic acid with methyl glycinate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials, including 3-methyl-4-nitrobenzoic acid and methyl glycinate, are readily available and cost-effective, making this compound suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activities or the modulation of signaling pathways. The ester group can be hydrolyzed to release the active amino acid derivative, which can further interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate
- Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]acetate
- Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate
Uniqueness
Methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate is unique due to the presence of the 3-methyl-4-nitrobenzoyl group, which imparts specific chemical and biological properties. The nitro group enhances its reactivity, making it suitable for various chemical transformations. Additionally, the ester group provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C11H12N2O5 |
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Molecular Weight |
252.22 g/mol |
IUPAC Name |
methyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C11H12N2O5/c1-7-5-8(3-4-9(7)13(16)17)11(15)12-6-10(14)18-2/h3-5H,6H2,1-2H3,(H,12,15) |
InChI Key |
QVGXMGDIBGEXQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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